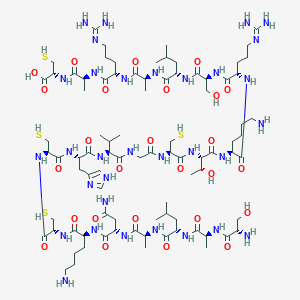![molecular formula C26H39NO3 B10788884 4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione](/img/structure/B10788884.png)
4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VCE-004.3 is a semi-synthetic derivative of cannabidiol, specifically an aminoquinone derivative. It has garnered attention due to its dual activity as an agonist for peroxisome proliferator-activated receptor gamma and cannabinoid receptor type 2, while also acting as a modulator for cannabinoid receptor type 1 . This compound has shown promise in preventing skin fibrosis and inflammation, making it a potential candidate for treating fibrotic diseases such as systemic sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VCE-004.3 involves the modification of cannabidiol to introduce an aminoquinone moiety. The specific synthetic route and reaction conditions are detailed in patent WO2015158381 . The process typically involves:
Oxidation: Cannabidiol is oxidized to form a quinone intermediate.
Amination: The quinone intermediate undergoes amination to introduce the amino group, resulting in the formation of VCE-004.3.
Industrial Production Methods
Industrial production of VCE-004.3 would likely follow the same synthetic route but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
VCE-004.3 undergoes various chemical reactions, including:
Oxidation: The quinone moiety can undergo further oxidation.
Reduction: The quinone can be reduced back to a hydroquinone.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinone moiety can lead to the formation of various oxidized derivatives, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
VCE-004.3 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of aminoquinone derivatives.
Biology: It is used to investigate the role of cannabinoid receptors and peroxisome proliferator-activated receptor gamma in cellular processes.
Medicine: VCE-004.3 has shown potential in treating fibrotic diseases, inflammation, and possibly other conditions such as traumatic brain injury
Industry: Its anti-fibrotic and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
VCE-004.3 exerts its effects through multiple pathways:
Peroxisome Proliferator-Activated Receptor Gamma Activation: It binds to an alternative site on the peroxisome proliferator-activated receptor gamma ligand binding pocket, promoting transactivation.
Cannabinoid Receptor Modulation: It acts as an agonist for cannabinoid receptor type 2 and a modulator for cannabinoid receptor type 1.
Anti-Fibrotic and Anti-Inflammatory Effects: VCE-004.3 inhibits collagen gene transcription and synthesis, prevents fibroblast migration and differentiation, and reduces the expression of inflammatory and profibrotic factors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
VCE-004.3 is unique due to its dual activity as a peroxisome proliferator-activated receptor gamma agonist and cannabinoid receptor type 2 agonist, combined with its ability to modulate cannabinoid receptor type 1.
Properties
Molecular Formula |
C26H39NO3 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C26H39NO3/c1-6-8-10-12-20-23(27-15-11-9-7-2)25(29)22(26(30)24(20)28)21-16-18(5)13-14-19(21)17(3)4/h16,19,21,27,29H,3,6-15H2,1-2,4-5H3/t19-,21+/m1/s1 |
InChI Key |
CIEWIZBPWBLHSB-CTNGQTDRSA-N |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)[C@H]2C=C(CC[C@@H]2C(=C)C)C)O)NCCCCC |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C2C=C(CCC2C(=C)C)C)O)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


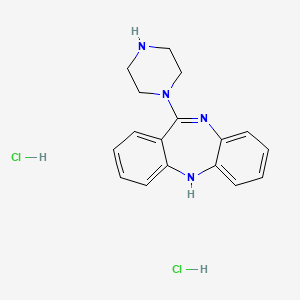
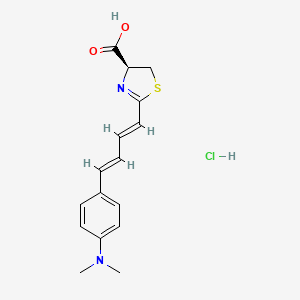
![2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B10788816.png)

![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)
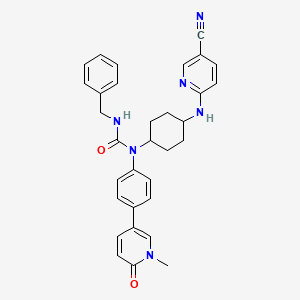
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)
![3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)
![[4-(4-methoxyphenyl)-2-(N-phenylanilino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B10788855.png)
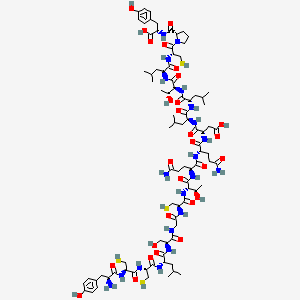
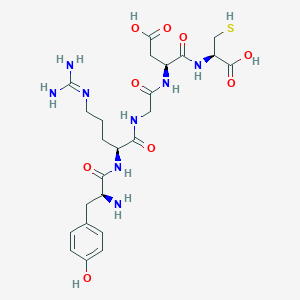
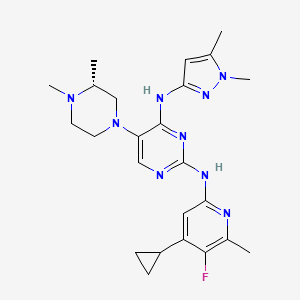
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788907.png)
